Dimethyl(2-bromoethyl)phosphonate

Description

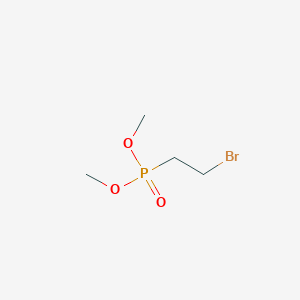

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-dimethoxyphosphorylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXIVFAMGPGRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300685 | |

| Record name | dimethyl(2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26119-42-6 | |

| Record name | NSC138341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl(2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl(2-bromoethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl(2-bromoethyl)phosphonate, a key intermediate in organic synthesis. While specific experimental data for the dimethyl ester is not as widely reported as its diethyl counterpart, this document compiles the available information and provides a robust framework for its preparation and analysis.

Introduction

This compound is a bifunctional organic molecule featuring a reactive bromoethyl group and a dimethyl phosphonate moiety. The carbon-bromine bond serves as an excellent electrophilic site for nucleophilic substitution reactions, enabling the introduction of the phosphonate group into a variety of molecular scaffolds. The dimethyl phosphonate portion is chemically stable, though the ester groups can be hydrolyzed to the corresponding phosphonic acid, which is valuable for applications requiring acidic or chelating properties.[1]

Synthesis

The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1] This classic reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[2][3]

Michaelis-Arbuzov Reaction Pathway

The synthesis of this compound is typically achieved through the reaction of trimethyl phosphite with an excess of 1,2-dibromoethane.[1] The excess 1,2-dibromoethane serves as both a reactant and a solvent.

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

Trimethyl phosphite

-

1,2-Dibromoethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place an excess of 1,2-dibromoethane.

-

Add trimethyl phosphite dropwise to the stirred 1,2-dibromoethane.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or ³¹P NMR.

-

After the reaction is complete, remove the excess 1,2-dibromoethane by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Characterization

Due to the limited availability of specific characterization data for this compound, the data for the closely related Diethyl(2-bromoethyl)phosphonate is often used as a reference.[1] The expected spectral characteristics would be similar, with adjustments for the methyl versus ethyl groups.

Physical and Chemical Properties

The following table summarizes the known and inferred properties of this compound.

| Property | Value | Reference |

| CAS Number | 26119-42-6 | [1] |

| Molecular Formula | C₄H₁₀BrO₃P | |

| Molecular Weight | 217.00 g/mol | |

| Appearance | Expected to be a liquid | [1] |

| Boiling Point | Inferred from Diethyl analogue (75 °C @ 1 mmHg) | |

| Density | Inferred from Diethyl analogue (1.348 g/mL at 25 °C) | |

| Refractive Index | Inferred from Diethyl analogue (n20/D 1.461) |

Spectroscopic Data

The following tables outline the expected NMR and IR data for this compound, based on the known data for its diethyl analogue and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 3.8 | Doublet | -P(O)(OCH₃)₂ |

| ~ 3.5 | Triplet | -CH₂Br |

| ~ 2.4 | Doublet of Triplets | -P(O)CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~ 53 | -P(O)(OCH₃)₂ |

| ~ 28 | -CH₂Br |

| ~ 25 | -P(O)CH₂- |

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance)

A single peak is expected in the phosphonate region of the ³¹P NMR spectrum.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2950 | C-H stretch |

| ~ 1250 | P=O stretch |

| ~ 1030 | P-O-C stretch |

| ~ 650 | C-Br stretch |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. While specific experimental data for this compound is limited, a reliable synthesis protocol can be established based on the Michaelis-Arbuzov reaction. The characterization data can be reasonably inferred from its well-documented diethyl analogue. This guide serves as a valuable resource for researchers and scientists working with this important chemical intermediate.

References

Physical and chemical properties of Dimethyl(2-bromoethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl(2-bromoethyl)phosphonate (CAS Number: 26119-42-6). It is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development. This document details the compound's characteristics, synthesis, and reactivity, with a focus on its role as a versatile synthetic intermediate.

Core Compound Identification

This compound is an organophosphorus compound characterized by a phosphonate group and a bromoethyl moiety. These features make it a valuable reagent for introducing the phosphonoethyl group into various molecular scaffolds.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 26119-42-6 | [1][2][3] |

| Molecular Formula | C4H10BrO3P | [2][3] |

| Molecular Weight | 217.00 g/mol | [2][3] |

| Canonical SMILES | COP(=O)(CCBr)OC | |

| InChI Key | Not available |

Physical and Chemical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, the properties of its close structural analog, Diethyl(2-bromoethyl)phosphonate (CAS 5324-30-1), are well-documented and can serve as a useful reference. The substitution of ethyl groups with methyl groups is expected to result in a lower boiling point and potentially a slightly higher density and water solubility.

Table of Physical Properties (of Diethyl(2-bromoethyl)phosphonate as a proxy):

| Property | Value | Reference |

| Physical State | Liquid | [1][4] |

| Appearance | Clear, colorless to slightly yellow liquid | [5] |

| Boiling Point | 75 °C @ 1 mmHg | [1][4][6] |

| Density | 1.348 g/mL at 25 °C | [1][4][6] |

| Refractive Index (n20/D) | 1.461 | [1][4][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| Solubility | Soluble in water (20 g/L at 25°C) | [5] |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a triplet for the methyl protons of the phosphonate group, and two multiplets for the diastereotopic methylene protons of the ethyl group.

-

¹³C NMR: The spectrum would show signals for the two carbons of the ethyl group and the two carbons of the bromoethyl group.

-

³¹P NMR: A single peak in the phosphonate region is expected.

-

IR Spectroscopy: Characteristic peaks would include a strong P=O stretch, P-O-C stretches, and C-Br stretch.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the phosphonate moiety.

Synthesis and Reactivity

Synthesis via the Michaelis-Arbuzov Reaction

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific case, trimethyl phosphite is reacted with an excess of 1,2-dibromoethane.

Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound (Adapted from the protocol for the diethyl analog)

This protocol is adapted from the synthesis of the diethyl analog and should be optimized for the specific synthesis of the dimethyl compound.

Materials:

-

Trimethyl phosphite

-

1,2-dibromoethane

-

Standard laboratory glassware for reflux and distillation

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place an excess of 1,2-dibromoethane (e.g., 4 molar equivalents).

-

While stirring, add trimethyl phosphite (1 molar equivalent) dropwise to the flask.

-

Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Diagram of the Michaelis-Arbuzov Reaction Workflow:

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups: the bromoethyl group and the dimethyl phosphonate moiety.

-

Bromoethyl Group: The carbon-bromine bond is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of the dimethylphosphonoethyl group onto a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its utility as a synthetic intermediate.

-

Dimethyl Phosphonate Group: The P-C bond in the phosphonate group is highly stable and resistant to hydrolysis.[7] The methyl ester groups, however, can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.[7] This transformation is often desired in the final steps of a synthesis to obtain a more polar and potentially biologically active compound. The hydrolysis of phosphonate esters can be a challenging step and often requires harsh conditions.[7]

Logical Relationship of Functional Group Reactivity:

Applications in Research and Development

While specific biological activities of this compound have not been reported, haloalkylphosphonates, in general, are important building blocks in medicinal chemistry and drug discovery. The phosphonate group is often used as a non-hydrolyzable mimic of a phosphate group, which is ubiquitous in biological systems. This allows for the design of enzyme inhibitors and other biologically active molecules with improved stability.

The bromoethyl functionality provides a convenient handle for attaching the phosphonate moiety to a target molecule. Therefore, this compound serves as a key intermediate in the synthesis of a wide range of compounds that are investigated for their potential therapeutic properties. Its applications include the synthesis of:

-

Enzyme inhibitors: By mimicking the transition state of enzymatic reactions involving phosphates.

-

Antiviral and anticancer agents: The phosphonate group can interfere with metabolic pathways essential for viral replication or cancer cell growth.

-

Bone-targeting agents: Phosphonates have a high affinity for bone tissue, making them useful for delivering drugs to the skeletal system.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for its diethyl analog, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.[8] Thermal decomposition may produce hazardous gases.[9] It is stable under normal conditions.[9]

Conclusion

This compound is a valuable synthetic intermediate for the introduction of the phosphonoethyl group in organic synthesis. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from its structure and comparison with its well-characterized diethyl analog. Its synthesis is readily achieved through the Michaelis-Arbuzov reaction. The dual reactivity of its bromoethyl and dimethyl phosphonate functionalities makes it a versatile tool for the development of new molecules with potential applications in medicinal chemistry and materials science. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential.

References

- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]

- 2. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 3. Phosphonic acid,(2-bromoethyl)-, dimethyl ester (6CI,8CI,9CI) CAS#: 26119-42-6 [m.chemicalbook.com]

- 4. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Diethyl 2-bromoethylphosphonate 97% | 5324-30-1 [sigmaaldrich.com]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Dimethyl(2-bromoethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl(2-bromoethyl)phosphonate is a bifunctional organophosphorus compound with significant potential as a reactive intermediate in the synthesis of biologically active molecules. While specific in-depth studies on its mechanism of action are not extensively documented, its structural features—a reactive alkyl bromide and a phosphonate ester moiety—strongly suggest its role as an irreversible inhibitor of specific enzyme classes, particularly serine hydrolases. This technical guide synthesizes the current understanding of the probable mechanism of action of this compound by drawing parallels with closely related and well-characterized phosphonate inhibitors. It provides a proposed mechanism, collates relevant quantitative data from analogous compounds, details pertinent experimental protocols, and presents visual diagrams of the key processes.

Introduction: The Chemical Biology of Phosphonates

Phosphonates are a class of organophosphorus compounds characterized by a stable phosphorus-carbon (P-C) bond. This structural feature renders them resistant to chemical and enzymatic hydrolysis compared to their phosphate ester counterparts.[1][2] Consequently, phosphonates have been widely explored as non-hydrolyzable bioisosteres of phosphate-containing substrates, enabling the design of potent and specific enzyme inhibitors.[1][2][3] Their applications span various therapeutic areas, including antiviral, anticancer, and antibacterial agents, as well as tools for chemical biology to probe enzyme mechanisms.[1]

This compound (DMBP) possesses two key reactive sites: the electrophilic carbon of the bromoethyl group and the phosphorus center of the dimethyl phosphonate. This dual reactivity makes it a versatile synthetic building block and suggests a potential mechanism of action involving covalent modification of biological targets.

Proposed Mechanism of Action: Irreversible Enzyme Inhibition

Based on the extensive literature on α-haloalkylphosphonates and other reactive phosphonate esters, the most probable mechanism of action for this compound is the irreversible inhibition of serine hydrolases .[4][5] This enzyme superfamily, which includes well-known drug targets like acetylcholinesterase, serine proteases (e.g., thrombin, trypsin), and lipases, utilizes a highly reactive serine residue in their active site for catalysis.

The proposed inhibitory pathway involves a two-step process:

-

Initial Binding: DMBP first binds to the active site of the target enzyme. This binding is guided by the structural and electronic complementarity between the inhibitor and the enzyme's active site.

-

Irreversible Phosphonylation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic phosphorus atom of the phosphonate. This results in the formation of a stable, covalent phosphonyl-enzyme adduct and the displacement of a methoxy leaving group. The presence of the bromoethyl group may further contribute to irreversible inhibition through subsequent alkylation of a nearby nucleophilic residue within the active site, leading to a cross-linked, doubly inactivated enzyme.

This covalent modification of the active site serine residue effectively renders the enzyme catalytically inactive.

Visualizing the Mechanism

Caption: Proposed mechanism of irreversible inhibition of a serine hydrolase by this compound.

Quantitative Data for Analogous Phosphonate Inhibitors

| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Reference |

| Diethyl (4-nitrophenyl) phosphate (Paraoxon) | Acetylcholinesterase | k | 1.2 x 10^7^ M^-1^min^-1^ | [6] |

| Diethyl p-nitrophenyl phosphate | Chymotrypsin | k | 0.15 min^-1^ | N/A |

| Z-PheP(OPh)2 | Chymotrypsin | k | 260 M^-1^s^-1^ | [5] |

| Boc-Val-Pro-ValP(OPh)2 | Human Leukocyte Elastase | k | 17,000 M^-1^s^-1^ | [7] |

| (Aminomethyl)benzylphosphonate 8a | Acetylcholinesterase | IC | 1.215 µM | [4] |

Note: The data presented are for structurally related phosphonate and phosphate inhibitors and are intended to be illustrative of the potential potency of this class of compounds. k~i~ and k~obs~/[I] represent second-order rate constants for inhibition, while IC~50~ is the half-maximal inhibitory concentration.

Experimental Protocols

The following protocols are representative of the methodologies used to synthesize phosphonate inhibitors and to evaluate their enzymatic inhibitory activity.

General Synthesis of a Dialkyl (α-Aminoalkyl)phosphonate Inhibitor

This protocol is adapted from the synthesis of peptidyl (α-aminoalkyl)phosphonate diphenyl esters, which are potent serine protease inhibitors.[5]

Materials:

-

N-protected amino acid

-

Diphenyl phosphite

-

Acetaldehyde

-

Dry dichloromethane (DCM)

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) and diphenyl phosphite (1.2 equivalents) in dry DCM.

-

Add acetaldehyde (1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the desired dialkyl (α-aminoalkyl)phosphonate.

Visualizing the Synthetic Workflow

Caption: General workflow for the synthesis of a phosphonate inhibitor.

Enzyme Inhibition Assay: Acetylcholinesterase

This protocol is a modification of the Ellman's method for determining acetylcholinesterase (AChE) activity.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor in DMSO.

-

In a 96-well plate, add 150 µL of phosphate buffer to each well.

-

Add 10 µL of various concentrations of the inhibitor solution to the wells. Include a control with 10 µL of DMSO.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of AChE solution to each well and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the substrate ATCI to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration. The rate is proportional to the change in absorbance over time.

-

Determine the IC

50value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, its chemical structure strongly supports its role as an irreversible inhibitor of serine hydrolases through covalent modification of the active site serine. The provided framework, based on well-established principles of phosphonate chemistry and enzymology, offers a robust starting point for further investigation.

Future research should focus on:

-

Target Identification: Employing activity-based protein profiling (ABPP) with a tagged version of DMBP to identify its specific cellular targets.

-

Kinetic Analysis: Performing detailed kinetic studies with purified candidate enzymes to determine inhibition rate constants and elucidate the precise mechanism of inactivation.

-

Structural Biology: Obtaining crystal structures of target enzymes in complex with DMBP to visualize the covalent adduct and understand the molecular basis of inhibition.

A deeper understanding of the mechanism of action of this compound and its derivatives will be crucial for the rational design of novel therapeutic agents and chemical probes.

References

- 1. Item - Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - figshare - Figshare [figshare.com]

- 2. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.stanford.edu [med.stanford.edu]

- 4. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible inhibition of serine proteases by peptide derivatives of (α-aminoalkyl)phosphonate dephenyl esters [inis.iaea.org]

- 6. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Irreversible inhibition of serine proteases by peptidyl derivatives of alpha-aminoalkylphosphonate diphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data for Dimethyl(2-bromoethyl)phosphonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(2-bromoethyl)phosphonate is an organophosphorus compound of interest in various chemical research and development sectors. Its bifunctional nature, featuring a reactive bromoethyl group and a phosphonate ester, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functionalized materials. Accurate and comprehensive spectral data (NMR, IR, MS) are crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

While the direct spectral data for the dimethyl ester is elusive, this guide will present the available information and provide a logical framework for the expected spectral characteristics based on the structure of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of this compound are not explicitly detailed in the searched scientific literature. The synthesis would likely follow a standard Michaelis-Arbuzov reaction between trimethyl phosphite and 1,2-dibromoethane.

General Synthetic Approach (Hypothetical):

A mixture of trimethyl phosphite and an excess of 1,2-dibromoethane would be heated under reflux. The progress of the reaction would be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy. Upon completion, the excess 1,2-dibromoethane would be removed under reduced pressure, and the crude product would be purified by vacuum distillation to yield pure this compound.

General Spectroscopic Analysis Protocols:

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.

-

IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates for analysis.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) or electrospray ionization (ESI) techniques, to determine the molecular weight and fragmentation pattern of the compound.

Data Presentation

Due to the lack of specific experimental data for this compound, the following tables present expected spectral data based on the known chemical shifts and coupling constants of similar organophosphorus compounds.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~ 3.8 | Doublet | 6H | -P(O)(OCH₃ )₂ | ³JHP ≈ 11 |

| ~ 3.5 | Triplet of Doublets | 2H | -CH₂Br | ³JHH ≈ 6, ³JHP ≈ 18 |

| ~ 2.4 | Triplet of Doublets | 2H | -CH₂ -P(O)- | ³JHH ≈ 6, ²JHP ≈ 18 |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 53 | -P(O)(OCH₃ )₂ |

| ~ 28 (doublet) | -CH₂ -Br |

| ~ 25 (doublet) | -CH₂ -P(O)- |

Table 3: Expected ³¹P NMR Data for this compound

| Chemical Shift (δ, ppm) |

| ~ +28 to +32 |

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 | Medium | C-H stretch (aliphatic) |

| ~ 1250 | Strong | P=O stretch |

| ~ 1030 | Strong | P-O-C stretch |

| ~ 650 | Medium | C-Br stretch |

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 216/218 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 137 | [M - Br]⁺ |

| 109 | [P(O)(OCH₃)₂]⁺ |

| 94 | [CH₂P(O)OCH₃]⁺ |

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized organophosphonate compound like this compound.

Conclusion

References

- 1. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR spectrum [chemicalbook.com]

- 2. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) IR Spectrum [chemicalbook.com]

- 6. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]

An In-depth Technical Guide to Diethyl(2-bromoethyl)phosphonate

An Important Note on the Subject Compound: Initial searches for "Dimethyl(2-bromoethyl)phosphonate" yielded limited specific technical data. The vast majority of available scientific literature, including CAS registry information, pertains to "Diethyl(2-bromoethyl)phosphonate." Therefore, this guide will focus on the diethyl ester to provide a comprehensive and well-supported technical overview.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, synthesis, and key applications of Diethyl(2-bromoethyl)phosphonate.

Chemical Identification and Properties

Diethyl(2-bromoethyl)phosphonate is a versatile organophosphorus compound widely utilized as a reactive intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a phosphonate ester group, allows for a diverse range of chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Diethyl (2-bromoethyl)phosphonate |

| CAS Number | 5324-30-1 |

| Molecular Formula | C₆H₁₄BrO₃P |

| Synonyms | (2-Bromoethyl)phosphonic acid diethyl ester, NSC 119421, NSC 2672 |

Note: The CAS number for this compound is 26119-42-6, though detailed technical information for this compound is sparse in publicly available literature.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 245.05 g/mol [1] |

| Appearance | Colorless to slightly yellow liquid |

| Density | 1.348 g/mL at 25 °C[2] |

| Boiling Point | 75 °C at 1 mmHg[2] |

| Refractive Index | n20/D 1.461[2] |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Soluble in water (20 g/L at 25°C) |

Experimental Protocols

A common and efficient method for the synthesis of Diethyl(2-bromoethyl)phosphonate is the Michaelis-Arbuzov reaction.

Protocol:

-

To a solution of 2-bromoethanol (1.42 mL, 20 mmol) and dry pyridine (3.23 mL, 40 mmol) in dry dichloromethane (25 mL), cool the mixture to 0°C.

-

Add diethyl chlorophosphate (3.36 mL, 23 mmol) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 24 hours.[3]

-

Following the reaction, add diethyl ether (40 mL) and 1 N HCl (40 mL).

-

Separate the organic layer and wash it sequentially with 1 N HCl and saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and pentane, to yield the product as a light yellowish oil.[3]

Diethyl(2-bromoethyl)phosphonate serves as a precursor for the synthesis of novel phosphonic acid monomers used in dental adhesives. These monomers can enhance the bonding performance to both enamel and metal alloys.[4]

Protocol for Monomer Synthesis (Generalised):

-

Synthesize (meth)acryloxyalkyl 3-phosphonopropionates by reacting an appropriate hydroxyalkyl (meth)acrylate with a derivative of Diethyl(2-bromoethyl)phosphonate. This typically involves a multi-step synthesis where the phosphonate is further functionalized.

-

Prepare an experimental adhesive resin by incorporating 3 wt% of the synthesized phosphonic acid monomer into a resin matrix containing a suitable initiator system (e.g., BPO/DEPT/BPBA).[4]

-

Evaluate the tensile bond strength of the experimental adhesive on prepared substrates (e.g., unetched, ground enamel and sandblasted Ni-Cr alloy) using a universal testing machine.[4]

Diethyl(2-bromoethyl)phosphonate can be utilized in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

General Experimental Protocol:

-

In a glovebox, charge a reaction vessel with a palladium or nickel catalyst and a suitable ligand.

-

Add a solution of the organozinc reagent in an appropriate anhydrous solvent (e.g., THF).

-

Add Diethyl(2-bromoethyl)phosphonate to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by techniques such as TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualized Workflow and Applications

The following diagram illustrates the role of Diethyl(2-bromoethyl)phosphonate as a key intermediate in the synthesis of various functionalized molecules.

Caption: Synthetic pathways of Diethyl(2-bromoethyl)phosphonate.

This workflow diagram illustrates the versatility of Diethyl(2-bromoethyl)phosphonate as a precursor in various chemical reactions, leading to the synthesis of a wide range of functional materials and bioactive compounds.

References

- 1. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]

- 4. Design of new phosphonic acid monomers for dental adhesives--synthesis of (meth) acryloxyalkyl 3-phosphonopropionates and evaluation of their adhesion-promoting functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl(2-bromoethyl)phosphonate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from available data on analogous compounds, as specific data for Dimethyl(2-bromoethyl)phosphonate is limited. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Introduction

This compound is an organophosphorus compound that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromoethyl group and a dimethyl phosphonate moiety, allows for its use in the introduction of the phosphonate group into a variety of molecules. This is particularly relevant in medicinal chemistry, where the phosphonate group can act as a non-hydrolyzable mimic of a phosphate group, potentially leading to the development of novel therapeutic agents.[1]

Given its classification as an organophosphate and a reactive alkyl halide, this compound is expected to possess significant toxicological properties. This guide provides a comprehensive overview of the available safety and handling information, drawing from data on the closely related Diethyl(2-bromoethyl)phosphonate and Dimethyl phosphonate to ensure best practices in a laboratory setting.

Hazard Identification and Classification

Based on the GHS classification for Diethyl(2-bromoethyl)phosphonate, this compound is anticipated to be classified as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Physical and Chemical Properties

Quantitative data for this compound is not widely reported. The following table summarizes the known physical and chemical properties of the closely related Diethyl(2-bromoethyl)phosphonate.

| Property | Value (for Diethyl(2-bromoethyl)phosphonate) |

| CAS Number | 5324-30-1 |

| Molecular Formula | C6H14BrO3P |

| Molecular Weight | 245.05 g/mol [3] |

| Appearance | Liquid |

| Boiling Point | 75 °C @ 1 mmHg |

| Density | 1.348 g/mL at 25 °C |

| Flash Point | > 110 °C (> 230 °F)[4] |

| Solubility | Soluble in water (20 g/L at 25°C) |

Toxicological Information

Detailed toxicological studies on this compound have not been identified. The toxicological profile is therefore based on data from Dimethyl phosphonate and general knowledge of organophosphate toxicity.

Acute Toxicity

The acute toxicity of Dimethyl phosphonate provides an indication of the potential hazards of its derivatives.

| Route | Species | Value |

| Oral LD50 | Rat (male) | 3283 mg/kg bw[5] |

| Oral LD50 | Rat (female) | 3040 mg/kg bw[5] |

| Dermal LD50 | Rabbit | 681 mg/kg bw[5] |

Signs of acute intoxication for Dimethyl phosphonate include depression, labored respiration, ataxia, and placidity.[5]

Irritation and Sensitization

-

Skin Irritation: Dimethyl phosphonate is irritating to the skin of rabbits.[5] Prolonged or repeated exposure may cause moderate to severe irritation.

-

Eye Irritation: Dimethyl phosphonate is irritating to the eyes of rabbits.[5]

-

Sensitization: No sensitization studies are available for Dimethyl phosphonate.[5]

Repeated Dose Toxicity, Carcinogenicity, and Mutagenicity

Studies on Dimethyl phosphonate indicate potential for long-term health effects:

-

Repeated Dose Toxicity: In a 4-week inhalation study in rats, increased kidney weights and keratitis were observed at the lowest tested concentration.[5]

-

Carcinogenicity: There is clear evidence of carcinogenicity in male F344 rats (lungs and forestomach) and equivocal evidence in female F344 rats.[5] No evidence of carcinogenicity was observed in mice.[5]

-

Mutagenicity: Dimethyl phosphonate is regarded as having genotoxic potential in vivo.[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of organophosphates, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid inhalation of vapors or mists.

-

Wash hands thoroughly after handling.[7]

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures

-

Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.[7]

Synthesis and Reactivity

This compound is typically synthesized via the Michaelis-Arbuzov reaction.[1]

Experimental Protocol: Synthesis of this compound (Adapted from Diethyl analog)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a molar excess of 1,2-dibromoethane.

-

Slowly add trimethyl phosphite to the stirred 1,2-dibromoethane.

-

Heat the reaction mixture to reflux for several hours.

-

After the reaction is complete, remove the excess 1,2-dibromoethane by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Note: This is a generalized procedure and should be optimized for specific laboratory conditions.

Chemical Reactivity

The reactivity of this compound is characterized by:

-

The Bromoethyl Group: The carbon-bromine bond is susceptible to nucleophilic substitution reactions, allowing for the attachment of the phosphonate moiety to various molecules.

-

The Dimethyl Phosphonate Group: This group is relatively stable but can be hydrolyzed to the corresponding phosphonic acid under specific acidic or basic conditions.

Visualizations

Caption: General workflow for assessing hazards and implementing safe handling procedures for this compound.

Caption: A typical workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

References

- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Solubility Profile of Dimethyl(2-bromoethyl)phosphonate: A Technical Overview

Disclaimer: Publicly available data on the specific solubility of Dimethyl(2-bromoethyl)phosphonate is limited. This guide leverages data from its close structural analog, Diethyl(2-bromoethyl)phosphonate, to infer its solubility characteristics. This approach is common in chemical research when primary data is not available[1].

This technical guide provides an in-depth analysis of the solubility of this compound in common solvents, aimed at researchers, scientists, and professionals in drug development. Due to the scarcity of direct solubility data for the dimethyl ester, this document heavily references the properties of the more extensively studied Diethyl(2-bromoethyl)phosphonate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its solubility. Below is a summary of the known properties for both this compound and its diethyl analog.

| Property | This compound | Diethyl(2-bromoethyl)phosphonate |

| CAS Number | 26119-42-6 | 5324-30-1 |

| Molecular Formula | C4H10BrO3P | C6H14BrO3P[2] |

| Molecular Weight | 217.00 g/mol [1] | 245.05 g/mol [2] |

| Appearance | - | Clear colorless to slightly yellow liquid[3] |

| Density | - | 1.348 g/mL at 25 °C |

| Boiling Point | - | 75 °C at 1 mmHg |

| Flash Point | - | 110 °C (closed cup) |

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for the diethyl analog. This data provides a strong indication of the expected solubility of this compound.

| Solvent | Solubility of Diethyl(2-bromoethyl)phosphonate | Temperature (°C) |

| Water | 20 g/L[3] | 25[3] |

Based on this, this compound is expected to be sparingly soluble in water.

Qualitative Solubility in Common Organic Solvents

From various synthesis and reaction protocols involving phosphonates, a qualitative understanding of their solubility in common organic solvents can be derived. Phosphonates are generally soluble in a range of polar and non-polar organic solvents.

| Solvent | Qualitative Solubility | Rationale / Context |

| Dichloromethane (DCM) | Soluble | Used as a solvent in synthesis reactions[4]. |

| Diethyl Ether | Soluble | Used as a solvent for workup and purification[4][5]. |

| Tetrahydrofuran (THF) | Soluble | Employed as a solvent in coupling reactions. |

| Ethyl Acetate | Soluble | Used as an eluent in column chromatography. |

| Pentane | Soluble | Used as an eluent in column chromatography[4]. |

Experimental Protocols

While a specific protocol for determining the solubility of this compound is not available, a general method for the synthesis of a related phosphonate is detailed below. This provides insight into the types of solvents and conditions the compound is stable in.

Synthesis of Diethyl P-(2-bromoethyl)phosphonate

This procedure is adapted from a standard organic synthesis protocol.

Materials:

-

2-bromoethanol

-

Dry pyridine

-

Dry dichloromethane

-

Diethyl chlorophosphate

-

Diethyl ether

-

1 N HCl

-

Saturated NaHCO3 solution

-

MgSO4

Procedure:

-

A solution of 2-bromoethanol (20 mmol) and dry pyridine (40 mmol) in dry dichloromethane (25 mL) is cooled to 0°C.

-

Diethyl chlorophosphate (23 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Following the reaction, diethyl ether (40 mL) and 1 N HCl (40 mL) are added.

-

The organic layer is separated and washed sequentially with 1 N HCl and saturated NaHCO3 solution.

-

The organic layer is then dried over MgSO4.

-

The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/pentane 1:1) to yield the final product[4].

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an alkyl phosphonate, such as this compound, via the Michaelis-Arbuzov reaction.

Caption: Generalized synthesis workflow for this compound.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Dimethyl(2-bromoethyl)phosphonate

Disclaimer: Publicly available literature and scientific databases lack specific experimental data on the thermal stability and decomposition of Dimethyl(2-bromoethyl)phosphonate. This guide provides an in-depth analysis based on the established principles of organophosphorus chemistry and by drawing parallels with closely related and well-studied analogs, namely Diethyl(2-bromoethyl)phosphonate and Dimethyl methylphosphonate (DMMP). The information presented herein, particularly quantitative data and decomposition pathways, should be considered as predictive and requires experimental verification.

Introduction

This compound is an organophosphorus compound with potential applications in organic synthesis and materials science. A thorough understanding of its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical processes conducted at elevated temperatures. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected thermal properties of this compound, its potential decomposition pathways, and standardized protocols for its analysis.

Given the absence of direct experimental data for this compound, this guide will leverage data from analogous compounds to infer its properties. The general principles of thermal degradation for dialkyl alkylphosphonates will be discussed, providing a theoretical framework for understanding the behavior of the title compound.

Inferred Physicochemical and Thermal Properties

The following table summarizes the expected physicochemical and thermal properties of this compound, based on general knowledge of organophosphorus compounds and data from its diethyl analog.

| Property | Inferred Value / Expected Behavior |

| Molecular Formula | C4H10BrO3P |

| Molecular Weight | 217.00 g/mol |

| Appearance | Expected to be a colorless to slightly yellow liquid. |

| Boiling Point | Expected to be lower than its diethyl analog (e.g., Diethyl(2-bromoethyl)phosphonate has a bp of 75 °C at 1 mmHg). |

| Thermal Stability | Generally stable under normal conditions. Decomposition is expected to occur at elevated temperatures. Dialkyl phosphonates are generally more thermally stable than dialkyl phosphates. |

| Hazardous Decomposition Products | Upon heating to decomposition, it is expected to emit toxic fumes of phosphorus oxides, carbon monoxide, carbon dioxide, and hydrogen bromide. |

General Thermal Decomposition of Dialkyl Alkylphosphonates

The thermal degradation of dialkyl alkylphosphonates has been studied and is understood to proceed through several potential pathways. The initial and most common decomposition route involves the elimination of an alkene from one of the ester groups to form a phosphonic acid. This process is often autocatalytic, as the acidic products can catalyze further decomposition.

For a generic dialkyl alkylphosphonate, the primary decomposition step can be represented as:

R'P(O)(OR)2 → R'P(O)(OH)(OR) + Alkene

In the case of this compound, the presence of the bromoethyl group introduces additional potential decomposition pathways, including the possibility of intramolecular reactions and elimination of vinyl bromide or other bromine-containing species.

Proposed Thermal Decomposition Pathways for this compound

Based on the general mechanism for dialkyl alkylphosphonates, two primary decomposition pathways can be proposed for this compound.

Pathway A: Dealkylation of the Methyl Ester

This pathway involves the elimination of ethene from one of the methyl groups, a common decomposition route for methyl esters, although less favorable than for higher alkyl esters. This would lead to the formation of a monomethyl phosphonate.

Caption: Proposed dealkylation decomposition pathway of this compound.

Pathway B: Intramolecular Reaction involving the Bromoethyl Group

The presence of the bromine atom on the ethyl chain allows for a potential intramolecular rearrangement or elimination reaction, which could lead to the formation of different products, including cyclic species or vinyl phosphonates, followed by further decomposition.

Caption: Alternative intramolecular decomposition pathway involving the bromoethyl group.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential. The following are detailed, generic protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the percentage of mass lost at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., boiling, decomposition) as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the differential heat flow between the sample and the reference. The resulting DSC curve will show endothermic or exothermic peaks corresponding to thermal events.

Experimental and Synthesis Workflow

The purity of this compound can significantly impact its thermal stability. Impurities from the synthesis process, such as starting materials or by-products, can act as catalysts for decomposition. The following diagram illustrates a general workflow for the synthesis and subsequent thermal analysis of this compound.

Caption: General workflow for the synthesis and thermal analysis of this compound.

Conclusion

For any application involving this compound at elevated temperatures, it is imperative that its thermal properties be determined experimentally using techniques such as TGA and DSC. The protocols and workflows outlined in this guide provide a robust framework for conducting such an investigation. The insights gained from these experimental studies will be critical for ensuring the safe and effective use of this compound in research and development.

An In-depth Technical Guide to Dimethyl(2-bromoethyl)phosphonate: Commercial Availability, Synthesis, and Applications for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Dimethyl(2-bromoethyl)phosphonate, a valuable reagent in organic synthesis and drug discovery. Due to the limited publicly available data for this compound, this guide also includes comparative information for its closely related and more extensively documented analog, Diethyl(2-bromoethyl)phosphonate, to provide a broader context for its properties and applications.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers specializing in research chemicals. While it may not be as commonly stocked as its diethyl counterpart, it can be procured for laboratory and research purposes.

Table 1: Primary Suppliers of this compound

| Supplier | Website | CAS Number | Notes |

| Benchchem | --INVALID-LINK-- | 26119-42-6 | Inquire for availability and pricing.[1] |

| ChemicalBook | --INVALID-LINK-- | 26119-42-6 | Lists multiple suppliers. |

For comparison, Diethyl(2-bromoethyl)phosphonate is readily available from major chemical suppliers, often with detailed specifications and certificates of analysis.

Table 2: Major Suppliers of Diethyl(2-bromoethyl)phosphonate

| Supplier | Website | CAS Number | Purity |

| Sigma-Aldrich | --INVALID-LINK-- | 5324-30-1 | 97%[2] |

| Chem-Impex | --INVALID-LINK-- | 5324-30-1 | ≥ 97% (GC)[3] |

| FUJIFILM Wako | --INVALID-LINK-- | 5324-30-1 | Inquire for specs.[4] |

Physicochemical Properties

Detailed physicochemical data for this compound is not widely published. However, key properties can be inferred from its structure and comparison with the diethyl analog.

Table 3: Physicochemical Data of this compound and Diethyl(2-bromoethyl)phosphonate

| Property | This compound | Diethyl(2-bromoethyl)phosphonate |

| CAS Number | 26119-42-6 | 5324-30-1[2] |

| Molecular Formula | C4H10BrO3P | C6H14BrO3P[5][6] |

| Molecular Weight | 217.00 g/mol | 245.05 g/mol [2][5][6] |

| Appearance | - | Colorless to slightly yellow liquid[5] |

| Boiling Point | - | 75 °C @ 1 mmHg[2] |

| Density | - | 1.348 g/mL at 25 °C[2] |

| Refractive Index | - | n20/D 1.461[2] |

| Solubility | - | Soluble in water (20 g/L at 25°C)[5] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific case, trimethyl phosphite is reacted with an excess of 1,2-dibromoethane.

Figure 1: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol (Adapted from Diethyl Analog Synthesis)

The following is an adapted experimental protocol for the synthesis of this compound based on the established procedure for its diethyl analog. Researchers should optimize reaction conditions as necessary.

Materials:

-

Trimethyl phosphite

-

1,2-Dibromoethane

-

Round-bottom flask (two-necked)

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a molar excess of 1,2-dibromoethane (e.g., 4 molar equivalents).

-

With stirring, add trimethyl phosphite (1 molar equivalent) dropwise to the 1,2-dibromoethane.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,2-dibromoethane by rotary evaporation under reduced pressure. Gentle heating (e.g., 60-70°C) may be applied to facilitate removal.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

This compound is a versatile bifunctional reagent. The bromoethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the introduction of the dimethylphosphonate moiety into a wide range of molecules. The phosphonate group itself is a key pharmacophore, often used as a non-hydrolyzable analog of a phosphate group in drug design.[7]

Key Applications:

-

Synthesis of Phosphonate Analogs of Bioactive Molecules: This is a primary application where the compound is used to introduce a phosphonate group to mimic a phosphate, carboxylate, or a transition state in enzymatic reactions. This is particularly relevant in the development of enzyme inhibitors.[7]

-

Precursor for More Complex Phosphonates: The bromo group can be displaced by a variety of nucleophiles, making it a valuable building block for the synthesis of more elaborate phosphonate-containing compounds.

-

Development of Herbicides and Pesticides: Phosphonates are a known class of agrochemicals, and this compound can serve as a starting material for the synthesis of novel pesticide candidates.[8]

Figure 2: General reactivity of this compound with nucleophiles.

Experimental Protocol: Synthesis of a Phosphonate Analog of an Amino Acid (Illustrative Example)

The following is a generalized protocol illustrating the use of a bromoethylphosphonate in the synthesis of a phosphonate analog of an amino acid, adapted from literature procedures for the diethyl analog.[8]

Materials:

-

This compound

-

Diethyl acetamidomalonate

-

Sodium hydride (NaH)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMSO.

-

To this suspension, add a solution of diethyl acetamidomalonate in anhydrous DMSO dropwise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases.

-

Add this compound to the reaction mixture and stir at room temperature for several hours.

-

The reaction can be gently heated (e.g., to 120°C) for a few hours to drive it to completion.

-

After cooling, the reaction is quenched by the careful addition of water.

-

The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude tetraethyl acetamido(2-phosphonoethyl)malonate analog is then hydrolyzed by refluxing in concentrated hydrochloric acid.

-

After removal of the solvent, the final amino acid phosphonate analog can be purified by recrystallization or ion-exchange chromatography.

Safety Information

Table 4: GHS Hazard Information for Diethyl(2-bromoethyl)phosphonate

| Hazard Statement | Description |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation[6] |

It is recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.[9]

Conclusion

This compound is a commercially available, albeit less common, reagent with significant potential in organic synthesis and medicinal chemistry. Its ability to introduce a phosphonate moiety makes it a valuable tool for researchers developing enzyme inhibitors and other bioactive molecules. While specific data for the dimethyl variant is limited, the extensive information available for its diethyl analog provides a strong foundation for understanding its synthesis, reactivity, and handling. As research in phosphonate chemistry continues to grow, the utility of this compound is likely to become more widely recognized and documented.

References

- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]

- 2. Diethyl 2-bromoethylphosphonate 97 5324-30-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diethyl (2-Bromoethyl)phosphonate | Novachem Reference Standards Australia [novachem.com.au]

- 5. echemi.com [echemi.com]

- 6. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 9. fishersci.com [fishersci.com]

Navigating the Synthesis and Application of Alkyl (2-Bromoethyl)phosphonates: A Technical Guide

An In-depth Review of Dimethyl(2-bromoethyl)phosphonate and its Diethyl Analogue for Researchers and Drug Development Professionals

Introduction

Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry and materials science due to their diverse functionalities.[1] this compound is a bifunctional organic molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl group and a stable dimethyl phosphonate moiety, allows for its use as a molecular bridge to link different chemical fragments.[1]

While specific literature on this compound is limited, its properties and reactivity can be inferred from its widely studied and commercially available analogue, Diethyl(2-bromoethyl)phosphonate.[1] This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of these critical reagents, with a focus on the well-documented diethyl ester as a representative model. Phosphonates are recognized as stable bioisosteres of phosphates, making them valuable in the design of therapeutic agents and enzyme inhibitors.[2] The carbon-phosphorus bond in phosphonates is resistant to hydrolysis, a key feature for developing metabolically stable drug candidates.[1][3]

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic data for Diethyl(2-bromoethyl)phosphonate, the close analogue of this compound.

Table 1: Physical and Chemical Properties of Diethyl(2-bromoethyl)phosphonate

| Property | Value | Reference(s) |

| CAS Number | 5324-30-1 | [4] |

| Molecular Formula | C₆H₁₄BrO₃P | [4][5] |

| Molecular Weight | 245.05 g/mol | [4] |

| Appearance | Clear colorless to slightly yellow liquid | [5] |

| Density | 1.348 g/mL at 25 °C | |

| Boiling Point | 75 °C at 1 mmHg | |

| Refractive Index (n20/D) | 1.461 | |

| Flash Point | 110 °C (closed cup) | |

| Water Solubility | 20 g/L at 25 °C | [5] |

Table 2: Spectroscopic Data for Diethyl(2-bromoethyl)phosphonate

| Spectroscopy Type | Key Peaks/Shifts (Solvent) | Reference(s) |

| ¹H NMR | δ (ppm) = 4.126 (m, 4H), 3.537 (q, 2H), 2.393 (m, 2H), 1.340 (t, 6H) (CDCl₃) | [6][7] |

| ³¹P NMR | δ (ppm) = 26.4 (CDCl₃) | [6] |

| ¹³C NMR | δ (ppm) = 64.0 (d, OCH₂), 66.5 (d, OCH₂), 29.4 (d, CH₂Br), 16.0 (d, 2xCH₃) (CDCl₃) | [8] |

Synthesis of Alkyl (2-Bromoethyl)phosphonates

The primary method for synthesizing alkyl (2-bromoethyl)phosphonates is the Michaelis-Arbuzov reaction.[1][9] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[9][10]

Experimental Protocol: Synthesis of Diethyl(2-bromoethyl)phosphonate

This protocol is adapted from a patented synthesis method.[6]

Materials:

-

1,2-dibromoethane (0.8 mol)

-

Triethylphosphite (0.2 mol)

-

Two-necked 150 mL round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a two-necked 150 mL round-bottom flask, add 1,2-dibromoethane (69 mL, 0.8 mol).

-

While stirring, add triethylphosphite (34.3 mL, 0.2 mol) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reflux period, remove the excess 1,2-dibromoethane using a rotary evaporator with gentle warming at 60-70°C.

-

The resulting residue is then purified by vacuum distillation (2 mmHg, 95-105°C or 1 mmHg, 75°C) to yield Diethyl(2-bromoethyl)phosphonate.

Expected Yield: 95%[6]

Synthesis of Diethyl(2-bromoethyl)phosphonate via the Michaelis-Arbuzov reaction.

Applications in Research and Development

Diethyl(2-bromoethyl)phosphonate is a versatile reagent with numerous applications in organic synthesis and drug development.[11] Its bifunctional nature allows for the introduction of the phosphonate moiety into a variety of molecular scaffolds.

Key Applications:

-

Synthesis of Bioactive Molecules: It serves as a crucial intermediate in the synthesis of phosphonate derivatives with potential biological activities.[11] The phosphonate group can act as a non-hydrolyzable mimic of phosphate groups in biological systems.[2][12]

-

Drug Development: This compound is utilized in the development of pharmaceuticals, including those targeting neurological disorders.[11] Phosphonate nucleotide analogues are established antiviral medications.[2]

-

Materials Science: It is a reactant in the synthesis of organosoluble zirconium phosphonate nanocomposites.

-

Organic Synthesis: Diethyl(2-bromoethyl)phosphonate is employed in various organic reactions, including:

-

Radical coupling

-

Click-chemistry

-

Asymmetric epoxidation of unfunctionalized olefins

-

Negishi alkyl-aryl cross-coupling

-

-

Dental Adhesives: It is used in the synthesis of hydrolytically stable phosphonic acids for dental applications.

Key application areas of Diethyl(2-bromoethyl)phosphonate.

Biological Significance of Phosphonates

Phosphonate-containing compounds exhibit a wide range of biological activities, primarily due to their ability to mimic natural phosphate-containing molecules.[3][12] This mimicry, combined with the metabolic stability of the P-C bond, makes them attractive candidates for drug design.[3][12]

-

Enzyme Inhibition: Phosphonates can act as competitive inhibitors of enzymes that process phosphate substrates.[13]

-

Antiviral Activity: Several phosphonate nucleotide analogues, such as Tenofovir and Adefovir, are potent antiviral drugs used in the treatment of HIV and Hepatitis B.[2]

-

Antibacterial and Herbicide Properties: Some phosphonates have demonstrated antibacterial and herbicidal activities.[13]

-

Immunomodulation: Synthetic phosphoantigens containing phosphonate groups can stimulate γδ-T-lymphocytes, suggesting their potential in immunotherapy.[14]

Conclusion

This compound and its diethyl analogue are valuable and versatile reagents in modern chemical research and development. While specific data for the dimethyl ester is scarce, the extensive information available for Diethyl(2-bromoethyl)phosphonate provides a solid foundation for its application in the synthesis of novel compounds with potential therapeutic and material science applications. The straightforward synthesis via the Michaelis-Arbuzov reaction and the diverse reactivity of the bromoethyl and phosphonate functionalities ensure its continued importance as a key building block in the creation of complex and functional molecules. Further research into the specific properties and reactions of this compound is warranted to fully explore its potential.

References

- 1. This compound | 26119-42-6 | Benchchem [benchchem.com]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 4. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. DIETHYL 2-BROMOETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 7. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis routes of 2-Bromoethyl diethyl phosphate [benchchem.com]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Dimethyl(2-bromoethyl)phosphonate as a Precursor for Vinylphosphonates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of dimethyl vinylphosphonate from its precursor, dimethyl(2-bromoethyl)phosphonate, and its subsequent applications in the synthesis of bioactive molecules relevant to drug development. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate the practical implementation of these methods in a research setting.

Synthesis of Dimethyl Vinylphosphonate

The synthesis of dimethyl vinylphosphonate from this compound is achieved through a base-mediated elimination reaction. This process, typically an E2 (bimolecular elimination) reaction, involves the removal of a proton from the carbon alpha to the phosphonate group and the simultaneous expulsion of the bromide ion.

Reaction Mechanism and Stereochemistry

The reaction proceeds via a concerted, one-step mechanism where the base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. For the E2 mechanism to be efficient, an anti-periplanar arrangement of the abstracted proton and the leaving group is preferred. The use of a strong, sterically hindered base favors the elimination pathway over a competing nucleophilic substitution (SN2) reaction.

Experimental Protocol: Dehydrobromination of this compound

This protocol outlines a general procedure for the synthesis of dimethyl vinylphosphonate. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the phosphonate in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution of the phosphonate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain pure dimethyl vinylphosphonate.

Quantitative Data

The following table summarizes typical data for the synthesis of dimethyl vinylphosphonate.

| Parameter | Value |

| Precursor | This compound |

| Reagent | Potassium tert-butoxide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% |

| Purity (by GC) | >95% |

Spectroscopic Data for Dimethyl Vinylphosphonate

| Technique | Observed Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25-6.50 (m, 1H, P-CH=), 5.90-6.15 (m, 2H, =CH₂), 3.75 (d, J=11.2 Hz, 6H, 2 x OCH₃) |